Higher Lipophilicity vs. Unsubstituted Analog
The computed octanol-water partition coefficient (XLogP3) for 4-(diethylamino)-2-hydroxybenzenecarbothioamide is 2.5 [1], compared with 1.9 for 2-hydroxybenzenecarbothioamide [2]. This 0.6 log-unit increase corresponds to approximately a 4-fold higher partition coefficient, indicating significantly greater preference for organic phases and lipid bilayers.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-Hydroxybenzenecarbothioamide (CAS 7133-90-6): 1.9 |
| Quantified Difference | Δ = +0.6 log units (≈ 4× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity improves membrane permeability in cell-based assays and facilitates extraction into organic solvents during synthesis and purification.
- [1] PubChem Compound Summary for CID 135726676, 4-(Diethylamino)-2-hydroxybenzenecarbothioamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2759342, 2-Hydroxybenzenecarbothioamide. National Center for Biotechnology Information (2025). View Source
